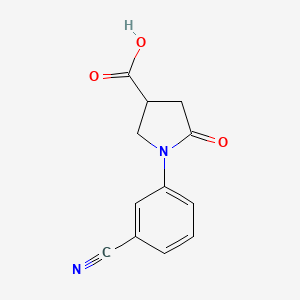

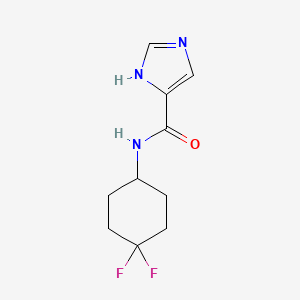

1-(3-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid, also known as 1-cyano-5-oxopyrrolidine-3-carboxylic acid (COPCA), is an organic compound that is used in a variety of scientific and industrial applications. COPCA is a member of the oxopyrrolidine family of compounds, and is a colorless solid with a melting point of 81 °C and a boiling point of 282 °C. COPCA has a wide range of applications, including use in organic synthesis, as a corrosion inhibitor, and as a food additive. In addition, COPCA has been studied for its potential to act as an inhibitor of enzymes, and for its potential as an anti-inflammatory agent.

Aplicaciones Científicas De Investigación

COPCA has a wide range of applications in scientific research. COPCA has been used as a corrosion inhibitor in a variety of materials, including steel, aluminum, and copper. In addition, COPCA has been used as a food additive, and has been studied for its potential to act as an inhibitor of enzymes and as an anti-inflammatory agent. COPCA has also been studied for its potential to act as a catalyst for organic synthesis reactions, and for its potential to act as an inhibitor of the enzyme cytochrome P450.

Mecanismo De Acción

Result of Action

The molecular and cellular effects of 1-(3-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how 1-(3-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid interacts with its targets and carries out its functions .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of COPCA in laboratory experiments has several advantages. COPCA is a relatively stable compound, with a melting point of 81 °C and a boiling point of 282 °C. In addition, COPCA is relatively inexpensive and easy to obtain, making it a cost-effective choice for laboratory experiments. However, COPCA is a relatively strong acid, and care should be taken to avoid contact with skin and eyes.

Direcciones Futuras

The potential applications of COPCA are vast, and further research is needed to fully understand the biochemical and physiological effects of this compound. Possible future directions for research include the study of COPCA’s potential as an inhibitor of enzymes, its potential as an anti-inflammatory agent, and its potential as a catalyst for organic synthesis reactions. Additionally, further research into the mechanism of action of COPCA is needed to understand how it interacts with enzymes and other molecules in the body. Finally, further research into the potential toxicity of COPCA is needed to ensure that it is safe for use in laboratory experiments and in other applications.

Métodos De Síntesis

COPCA can be synthesized in a variety of ways, including the reaction of 3-cyanophenol with an acid chloride, the reaction of 3-cyanophenol with a nitrile, and the reaction of 3-cyanophenol with a nitroalkane. The reaction of 3-cyanophenol with an acid chloride is the most common method of synthesis, and the reaction proceeds through a nucleophilic substitution reaction. In this reaction, the acid chloride acts as the nucleophile, attacking the electrophilic carbon atom of the 3-cyanophenol to form the COPCA product.

Propiedades

IUPAC Name |

1-(3-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-6-8-2-1-3-10(4-8)14-7-9(12(16)17)5-11(14)15/h1-4,9H,5,7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHRSJVKOXPCDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC(=C2)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B2850521.png)

![1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2850527.png)

![1-(3-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)propyl)piperidine-4-carboxamide](/img/structure/B2850529.png)

![N-(2,5-dimethoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2850536.png)

![2,4,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2850537.png)

![5-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2850538.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2850539.png)

![9-(4-fluorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2850541.png)

![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2850542.png)